N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound is a key intermediate in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor used for autoimmune diseases . Its structure features:
- Core: 7H-pyrrolo[2,3-d]pyrimidine, a bicyclic heteroaromatic system.
- Substituents:
- A 2-chloro group at position 2 of the pyrrolopyrimidine core.
- An N-methyl group and a (3R,4R)-1-benzyl-4-methylpiperidin-3-yl moiety at the N4 position.
- Stereochemistry: The (3R,4R) configuration of the piperidine ring is critical for biological activity .
The compound is synthesized via nucleophilic substitution under basic conditions (NaOH/MeOH), yielding high purity (95%) with minimal by-products .
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5/c1-14-9-11-26(12-15-6-4-3-5-7-15)13-17(14)25(2)19-16-8-10-22-18(16)23-20(21)24-19/h3-8,10,14,17H,9,11-13H2,1-2H3,(H,22,23,24)/t14-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIDKFWWKNFJKE-PBHICJAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335416 | |
| Record name | N-[(3R,4R)-1-Benzyl-4-methyl-3-piperidinyl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923036-25-3 | |
| Record name | N-[(3R,4R)-1-Benzyl-4-methyl-3-piperidinyl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB. This compound has been found to be a nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA.
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a downstream component of this pathway, and its inhibition can disrupt signaling, leading to reduced cell proliferation and survival. This can result in the modulation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
Modifications to the compound’s structure have led to the identification of variants with improved oral bioavailability.
Result of Action
The inhibition of PKB by this compound can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis. This can result in the inhibition of tumor growth in cancers where PKB signaling is upregulated.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its metabolism and clearance, potentially impacting its efficacy. Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Biological Activity
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications, particularly in the field of oncology and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H26ClN5O2
- Molecular Weight : 447.981 g/mol
- SMILES Notation : C[C@@H]1CCN(Cc2ccccc2)C[C@@H]1N(C)c3nc(Cl)nc4c3ccn4S(=O)(=O)C
- IUPAC Name : this compound
Research indicates that this compound acts as an inhibitor of specific kinases involved in cellular signaling pathways. In particular, it has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell proliferation. The binding interactions within the ATP-binding site of GSK-3β have been elucidated through molecular dynamics simulations, revealing that the compound forms critical hydrogen bonds with residues in the active site, which is essential for its inhibitory activity .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on GSK-3β. The IC50 value for this interaction has been reported at approximately 130 nM, indicating strong binding affinity and potential therapeutic relevance .
Structure–Activity Relationship (SAR)
A series of derivatives based on this compound have been synthesized to explore their biological activity and optimize their pharmacological profiles. Modifications to the piperidine and pyrimidine moieties were systematically evaluated to determine their effects on GSK-3β inhibition. Notably, the introduction of various substituents significantly influenced the potency of these compounds, highlighting the importance of structural features in determining biological activity .
Case Studies
- Autoimmune Diseases : This compound has shown promise as a JAK inhibitor in models of rheumatoid arthritis. Its ability to modulate immune responses by inhibiting key signaling pathways positions it as a candidate for further clinical evaluation in autoimmune conditions .
- Cancer Research : The compound's role as a potential anticancer agent has been investigated through its effects on tumor cell lines. Studies suggest that it may induce apoptosis in cancer cells by disrupting critical survival pathways mediated by GSK-3β and other kinases involved in cell cycle regulation .
Comparative Analysis with Other Compounds
| Compound Name | Target Kinase | IC50 (nM) | Notes |
|---|---|---|---|
| N-(3R,4R)-1-benzyl... | GSK-3β | 130 | Strong inhibitor with potential for autoimmune diseases |
| CP-690,550 | JAK | < 1 | First-in-class JAK inhibitor for autoimmune diseases |
| Tofacitinib | JAK | 0.5 - 5 | Approved for rheumatoid arthritis |
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound are in the field of pharmacology, particularly as an inhibitor of certain protein kinases. The following sections outline its therapeutic potential:
Immunosuppressive Therapy
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been studied for its role as an immunosuppressant. It is particularly relevant in organ transplantation and autoimmune diseases such as rheumatoid arthritis and lupus. The compound acts by inhibiting Janus kinase (JAK) pathways, which are crucial in the signaling processes of immune cells .
Treatment of Inflammatory Diseases
Research indicates that this compound may also be effective in treating inflammatory bowel diseases (IBD) and psoriasis. Its mechanism involves modulating immune responses and reducing inflammation through targeted inhibition of specific kinases involved in these pathways .
Cancer Therapy
There are ongoing studies exploring the efficacy of this compound in cancer therapies. Its ability to inhibit cell proliferation and induce apoptosis in certain cancer cell lines makes it a candidate for further investigation in oncological applications .
Case Studies
Several case studies highlight the therapeutic effects of this compound:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Key Observations :
Structural Determinants of Activity :
Key Observations :
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
- Methodological Answer : The synthesis requires precise control of stereochemistry at the (3R,4R)-piperidine core. A common approach involves chiral resolution of intermediates, such as converting 3-amino-1-benzylpiperidine derivatives to methylamine intermediates using lithium aluminum hydride (LAH) reduction . For example, diastereomers of 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine were separated via column chromatography, leveraging differences in polarity . Key steps include:
Q. How is the compound structurally characterized to confirm its configuration?
- Methodological Answer : A combination of techniques is essential:
- X-ray crystallography : Resolves absolute stereochemistry (e.g., SHELX software for refinement; R factor < 0.04 ensures accuracy) .
- NMR spectroscopy : Key signals include the pyrrolo[2,3-d]pyrimidine NH proton (~δ 11.8 ppm in DMSO-d6) and piperidine methyl groups (~δ 1.2–1.5 ppm) .
- HRMS : Confirms molecular formula (e.g., C13H19N5 for the core structure; deviation < 2 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : SAR studies should systematically modify substituents while retaining the (3R,4R)-piperidine and 2-chloro-pyrrolopyrimidine core. Examples:
- Piperidine modifications : Replace benzyl with substituted aryl groups to evaluate steric/electronic effects .
- Pyrrolopyrimidine alterations : Test 2-chloro vs. 2-fluoro or 2-methyl analogs for binding affinity .
Example Table :
| Substituent (Position) | Activity (IC50, nM) | Key Finding |
|---|---|---|
| 2-Cl (Pyrrolopyrimidine) | 12.5 | Optimal for target binding |
| 4-Me (Piperidine) | 8.3 | Enhanced solubility without activity loss |
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or compound stability. Steps to address this:
Replicate assays : Use independent batches of the compound to rule out synthesis variability.
Stability testing : Monitor degradation under assay conditions (e.g., pH, temperature) via LC-MS .
Target engagement assays : Confirm direct binding using SPR or thermal shift assays .
For example, discrepancies in antiproliferative activity may stem from off-target effects, requiring orthogonal validation (e.g., gene knockdown) .
Q. What computational methods are effective for predicting binding modes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict interactions with targets like kinases or tubulin. Key steps:
- Docking : Use crystal structures (PDB: 3QAK) to model the compound’s piperidine and pyrrolopyrimidine motifs in the active site .
- MD simulations : Run 100-ns trajectories to assess stability of key hydrogen bonds (e.g., NH···Asp381 in kinase targets) .
Validation via mutagenesis (e.g., Ala-scanning of predicted binding residues) is critical .
Experimental Design Considerations
Q. What strategies mitigate racemization during synthesis?
- Methodological Answer : Racemization at the (3R,4R)-piperidine center can be minimized by:
Q. How can metabolic stability be improved without compromising potency?
- Methodological Answer : Strategies include:
- Piperidine fluorination : Introduce fluorine at the 4-position to block CYP3A4-mediated oxidation .
- Pyrrolopyrimidine substitution : Replace chlorine with trifluoromethyl to enhance metabolic stability .
Example Data :
| Modification | Metabolic Half-life (Human Liver Microsomes) | Potency (IC50, nM) |
|---|---|---|
| 2-Cl | 45 min | 12.5 |
| 2-CF3 | 120 min | 18.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
